Benzyl 2'-methyl[1,1'-biphenyl]-2-yl ether
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Overview
Description
Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a benzyl group attached to a biphenyl structure, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2’-methyl[1,1’-biphenyl]-2-ol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzyl group acts as an electron-donating group, enhancing the reactivity of the biphenyl ring towards electrophiles. This mechanism is crucial for its role in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Benzyl phenyl ether
- Benzyl 2-naphthyl ether
- Benzyl 4-methylphenyl ether
Uniqueness
Benzyl 2’-methyl[1,1’-biphenyl]-2-yl ether is unique due to the presence of the methyl group on the biphenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s steric and electronic characteristics, making it distinct from other benzyl ethers .
Properties
Molecular Formula |
C20H18O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-9-5-6-12-18(16)19-13-7-8-14-20(19)21-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3 |
InChI Key |
AEVSTRIPAPWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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